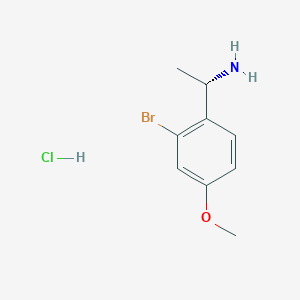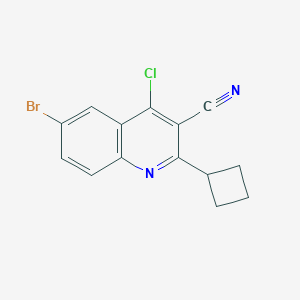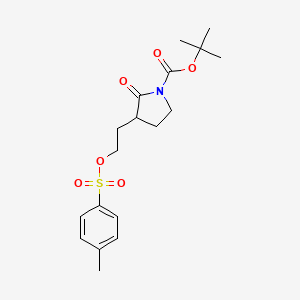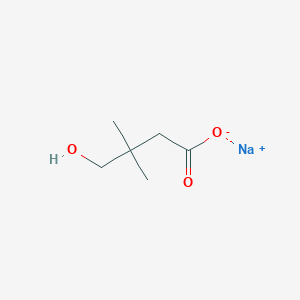
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride
概要
説明
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenethylamines. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride typically involves several steps:
Bromination: The starting material, 4-methoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amine Introduction: The brominated product is then subjected to a nucleophilic substitution reaction with an amine source, such as ethan-1-amine, under basic conditions to introduce the amine group.
Resolution: The resulting racemic mixture is resolved to obtain the (1S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products:
Oxidation: Formation of 2-bromo-4-methoxybenzoic acid.
Reduction: Formation of (1S)-1-(2-bromo-4-methoxyphenyl)ethanol.
Substitution: Formation of (1S)-1-(2-azido-4-methoxyphenyl)ethan-1-amine.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of bioactive compounds for pharmaceutical research.
Medicine:
- Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
- Studied for its role as a precursor in the synthesis of drugs targeting specific receptors.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of novel materials with unique properties.
作用機序
The mechanism of action of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target sites, influencing their activity. The bromine and methoxy groups contribute to the compound’s binding affinity and selectivity. Pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity.
類似化合物との比較
(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
(1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine hydrochloride: A compound with a chlorine atom instead of bromine, leading to different reactivity and applications.
(1S)-1-(2-bromo-4-hydroxyphenyl)ethan-1-amine hydrochloride: A compound with a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness: (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential for diverse applications in scientific research and industry.
特性
IUPAC Name |
(1S)-1-(2-bromo-4-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPJNVXQPPZCEM-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)OC)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Benzyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1448098.png)






![1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1448108.png)
![6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester](/img/structure/B1448111.png)

![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)

